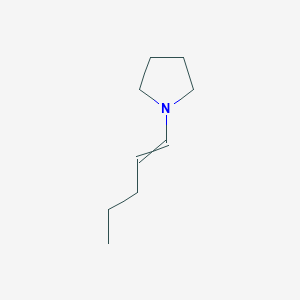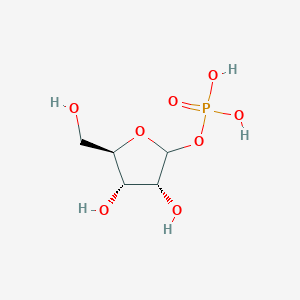
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to exhibit promising activity in various assays. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide. One of the major areas of research is in the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is a need for further studies to assess the potential toxicity of this compound and to identify strategies for mitigating its toxicity.
Conclusion:
In conclusion, 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
Synthesemethoden
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-nitrobenzoyl chloride with 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product.
Eigenschaften
Produktname |
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide |
|---|---|
Molekularformel |
C22H17N3O4 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
4-nitro-N-(4-oxo-2-phenyl-2,3-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O4/c26-21-17-8-4-5-9-18(17)23-19(14-6-2-1-3-7-14)20(21)24-22(27)15-10-12-16(13-11-15)25(28)29/h1-13,19-20,23H,(H,24,27) |
InChI-Schlüssel |
KROZQXSFKXISQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

